molecular formula C48H76O19 B1254901 Elatoside I

Elatoside I

Número de catálogo: B1254901
Peso molecular: 957.1 g/mol
Clave InChI: YDZWHGJRWMQCDP-DSGJZSDQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Elatoside I is a natural product found in Aralia elata with data available.

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Elatoside I in cellular models, and how can they be experimentally validated?

To investigate this compound's mechanisms, researchers should design in vitro assays targeting specific pathways (e.g., apoptosis, oxidative stress). Begin with a PICOT framework :

  • Population : Specific cell lines (e.g., cancer, neuronal).
  • Intervention : this compound dosage and exposure time.
  • Comparison : Control groups (untreated or treated with reference compounds).
  • Outcome : Quantifiable biomarkers (e.g., caspase activity, ROS levels).
    Use techniques like Western blotting, flow cytometry, or CRISPR-mediated gene knockout to validate targets. Ensure replicates (n ≥ 3) and statistical rigor (p < 0.05) to minimize bias .

Q. What standardized methodologies are recommended for isolating and characterizing this compound from plant sources?

Isolation typically involves:

Extraction : Use polar solvents (e.g., methanol/water) via Soxhlet or maceration.

Fractionation : Column chromatography (silica gel, HPLC) with gradient elution.

Characterization : NMR (¹H, ¹³C), MS (HRMS), and XRD for structural confirmation.
For purity (>95%), validate via HPLC-UV or LC-MS. Include spectral data in supplementary materials to enable reproducibility .

Q. Which in vitro assays are most effective for evaluating this compound’s bioactivity?

Common assays include:

Assay Type Application Key Metrics
MTT/XTTCytotoxicityIC50 values, cell viability (%)
Scratch/Wound HealingMigration inhibitionWound closure rate (µm/hour)
ROS DetectionOxidative stress modulationFluorescence intensity (DCFH-DA)
Ensure assay conditions (pH, temperature) mimic physiological environments. Normalize data to positive/negative controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacokinetic properties of this compound across studies?

Discrepancies (e.g., bioavailability, half-life) often arise from methodological variability. Address this via:

  • Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like dosage forms (oral vs. intravenous), animal models, and analytical methods (LC-MS vs. ELISA).
  • Sensitivity Analysis : Identify outliers and confounders (e.g., interspecies differences, extraction purity).
  • In Silico Modeling : Predict ADMET properties using tools like SwissADME to cross-validate experimental data .

Q. What experimental strategies enhance this compound’s stability in long-term pharmacological studies?

Optimize stability through:

  • Formulation : Encapsulation in liposomes or cyclodextrins to prevent degradation.
  • Storage Conditions : Test stability under varying temperatures (4°C, −80°C) and pH (5–7.4) using accelerated stability protocols (ICH Q1A).
  • Analytical Validation : Monitor degradation products via UPLC-MS/MS every 3–6 months. Publish raw stability data to support replication .

Q. How do structural modifications of this compound influence its target specificity and efficacy in in vivo models?

Employ a structure-activity relationship (SAR) approach:

Derivatization : Synthesize analogs (e.g., glycosylation, acetylation).

Screening : Use high-content screening (HCS) in zebrafish or murine models.

Computational Docking : Predict binding affinities to targets (e.g., kinases, receptors) via AutoDock Vina.
Publish dose-response curves and toxicity profiles (LD50) for each analog .

Q. Methodological Considerations

Q. How should researchers integrate primary and secondary data to contextualize this compound’s therapeutic potential?

  • Primary Data : Collect original experimental results (e.g., IC50, pharmacokinetics).
  • Secondary Data : Conduct systematic reviews of pre-clinical/clinical trials from databases (PubMed, Scopus).
    Use tools like RevMan for meta-analysis or MAXQDA for qualitative synthesis. Highlight gaps (e.g., lack of Phase III trials) to justify further research .

Q. What statistical frameworks are optimal for analyzing this compound’s dose-dependent effects?

  • Non-linear Regression : Fit dose-response data to sigmoidal models (Hill equation).
  • ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s HSD).
  • Machine Learning : Apply Random Forest or SVM to identify predictors of efficacy.
    Report confidence intervals (95%) and effect sizes (Cohen’s d) .

Q. Data Presentation Guidelines

  • Tables : Include processed data (means ± SD) in the main text; raw datasets in appendices.
  • Figures : Use scatter plots for dose-response curves, heatmaps for omics data.
  • Reproducibility : Share protocols on repositories like Protocols.io , citing them in methods sections .

Propiedades

Fórmula molecular

C48H76O19

Peso molecular

957.1 g/mol

Nombre IUPAC

(2S,3S,4S,5R,6R)-6-[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3-hydroxy-4,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C48H76O19/c1-43(2)14-16-48(42(60)61)17-15-46(6)21(22(48)18-43)8-9-26-45(5)12-11-27(44(3,4)25(45)10-13-47(26,46)7)64-41-37(67-40-33(56)31(54)29(52)24(20-50)63-40)35(34(57)36(66-41)38(58)59)65-39-32(55)30(53)28(51)23(19-49)62-39/h8,22-37,39-41,49-57H,9-20H2,1-7H3,(H,58,59)(H,60,61)/t22-,23+,24+,25-,26+,27-,28+,29+,30-,31-,32+,33+,34-,35-,36-,37+,39-,40-,41+,45-,46+,47+,48-/m0/s1

Clave InChI

YDZWHGJRWMQCDP-DSGJZSDQSA-N

SMILES isomérico

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O

SMILES canónico

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)C)C)C2C1)C)C(=O)O)C

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.